4-(tert-Butyl)oxazol-2-amine
Overview
Description
4-(tert-Butyl)oxazol-2-amine is a chemical compound that has been the subject of various research studies due to its potential applications in the field of organic synthesis and medicinal chemistry. The compound features in research exploring its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 4-(tert-Butyl)oxazol-2-amine derivatives has been reported through various methods. One approach involves the catalyst-free N-tert-butyloxycarbonylation of amines in water, which allows for the chemoselective formation of N-t-Boc derivatives without the formation of side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc . Another method includes the asymmetric synthesis of amines using tert-butanesulfinamide, which is a chiral amine reagent that facilitates the synthesis of a wide range of amine structures through a three-step process involving condensation, nucleophile addition, and tert-butanesulfinyl group cleavage . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, providing a pathway to synthesize highly enantioenriched amines .
Molecular Structure Analysis
The molecular structure of 4-(tert-butyl)oxazol-2-amine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined, revealing its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds contributing to the stability of the three-dimensional network structure .
Chemical Reactions Analysis
Research into the chemical reactions of 4-(tert-butyl)oxazol-2-amine derivatives includes the development of new approaches to synthesize related compounds. For example, reactions of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines have been used to obtain 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, which can be further transformed and reduced to yield various triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(tert-butyl)oxazol-2-amine derivatives are influenced by their molecular structure and the presence of functional groups. The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of a target mTOR targeted PROTAC molecule, demonstrates the importance of such derivatives in medicinal chemistry. The reaction conditions, such as time, temperature, solvent, and catalyst, are optimized to achieve high yields, indicating the compound's stability and reactivity under specific conditions .
Antitumor Activity
Some 4-(tert-butyl)oxazol-2-amine derivatives have been evaluated for their antitumor activity. Compounds such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine have shown promising results against cancer cell lines such as Hela and Bel7402, with IC50 values indicating their potential as antitumor agents .
Scientific Research Applications
Antitumor Activity
4-(tert-Butyl)oxazol-2-amine derivatives exhibit significant antitumor activity. For example, a compound synthesized with this structure showed good antitumor activity against the Hela cell line, with an IC50 value of 26 μM (叶姣 et al., 2015). Another derivative also demonstrated promising antitumor effects, particularly against the Hela and Bel7402 cell lines (Hu et al., 2010).
Enantioselective Synthesis
The compound plays a role in enantioselective synthesis. For example, its addition to maleimides enables access to quaternary amino acid derivatives, indicating its utility in synthesizing chiral compounds (Andrea-Nekane R. Alba et al., 2012).
Metal-Free Organic Synthesis
It is useful in metal-free organic synthesis, such as the iodine-catalyzed amination of benzoxazoles, which produces tertiary butanol and water as byproducts, demonstrating an environmentally benign method (M. Lamani & K. R. Prabhu, 2011).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from compounds like 4-(tert-Butyl)oxazol-2-amine, are key intermediates in the asymmetric synthesis of amines. They are prepared from tert-butanesulfinamide and used for the addition of various nucleophiles (J. Ellman et al., 2002).
DNA Binding and Release
The compound is involved in creating matrix-supported hydrogel structures for DNA binding and release, indicating potential applications in diagnostics or pathogen detection (Matthias Hartlieb et al., 2014).
Antimicrobial Functions
Poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups derived from 4-(tert-Butyl)oxazol-2-amine show potential as antimicrobial agents, particularly against bacteria like Staphylococcus aureus (C. Waschinski & J. Tiller, 2005).
Butoxycarbonylation of Amines
The compound is utilized in the N-tert-butoxycarbonylation of amines, a process important for protecting groups in peptide synthesis (A. Heydari et al., 2007).
Future Directions
Oxazole derivatives, including 4-(tert-Butyl)oxazol-2-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development involving 4-(tert-Butyl)oxazol-2-amine and similar compounds.
properties
IUPAC Name |
4-tert-butyl-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYMHROZMWLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540575 | |
Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)oxazol-2-amine | |
CAS RN |
97567-79-8 | |
Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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